
3-Methylnaphthalene-2-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-2-naphthoyl chloride is an organic compound with the molecular formula C12H9ClO. It is a derivative of naphthalene, where a methyl group is attached to the third carbon and a carbonyl chloride group is attached to the second carbon of the naphthalene ring. This compound is known for its reactivity and is used as an intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Methyl-2-naphthoyl chloride can be synthesized through the reaction of 3-methyl-2-naphthoic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the carboxylic acid group is converted to an acyl chloride group. The general reaction is as follows:
C12H10O2 (3-Methyl-2-naphthoic acid) + SOCl2 → C12H9ClO (3-Methyl-2-naphthoyl chloride) + SO2 + HCl
Industrial Production Methods
In an industrial setting, the production of 3-Methyl-2-naphthoyl chloride involves the use of large-scale reactors where 3-methyl-2-naphthoic acid is treated with thionyl chloride. The reaction is carried out under controlled temperatures and pressures to ensure maximum yield and purity. The by-products, sulfur dioxide (SO2) and hydrogen chloride (HCl), are typically removed through scrubbing systems to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-2-naphthoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution Reactions: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives.
Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base like pyridine to neutralize the HCl formed.
Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous ether or tetrahydrofuran (THF) as the solvent.
Coupling: Palladium catalysts and boronic acids are used in the Suzuki-Miyaura coupling, often in the presence of a base like potassium carbonate (K2CO3).
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Thioesters: Formed by reaction with thiols.
Alcohols: Formed by reduction of the acyl chloride group.
Biaryls: Formed by coupling reactions.
Aplicaciones Científicas De Investigación
3-Methyl-2-naphthoyl chloride is used in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the synthesis of biologically active compounds that can be used in drug discovery and development.
Medicine: Derivatives of 3-Methyl-2-naphthoyl chloride are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-Methyl-2-naphthoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product.
Comparación Con Compuestos Similares
Similar Compounds
2-Naphthoyl chloride: Similar structure but lacks the methyl group at the third position.
1-Naphthoyl chloride: The acyl chloride group is attached to the first carbon of the naphthalene ring.
3-Methylbenzoyl chloride: Similar structure but with a benzene ring instead of a naphthalene ring.
Uniqueness
3-Methyl-2-naphthoyl chloride is unique due to the presence of both a methyl group and an acyl chloride group on the naphthalene ring
Propiedades
Número CAS |
87700-63-8 |
|---|---|
Fórmula molecular |
C12H9ClO |
Peso molecular |
204.65 g/mol |
Nombre IUPAC |
3-methylnaphthalene-2-carbonyl chloride |
InChI |
InChI=1S/C12H9ClO/c1-8-6-9-4-2-3-5-10(9)7-11(8)12(13)14/h2-7H,1H3 |
Clave InChI |
ZDONAPVXGMUYOU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=CC=CC=C2C=C1C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


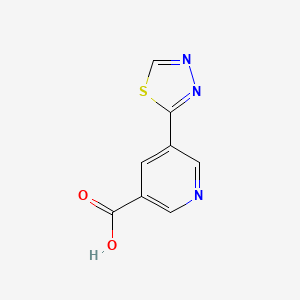
![5-(2-Hydroxyethyl)-4-imino-1-methyl-4,5-dihydro-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B11897226.png)

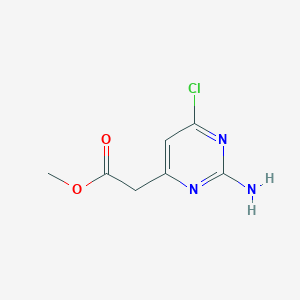
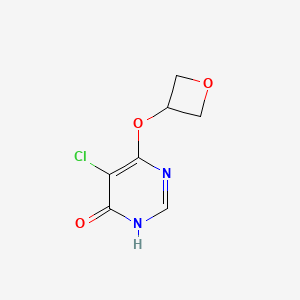

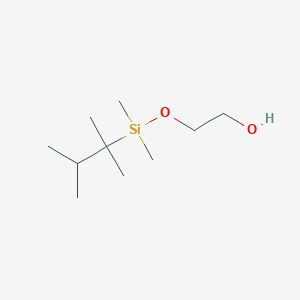
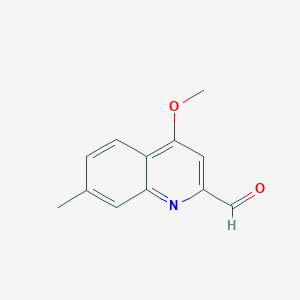

![2-Benzyl-2,5-diaza-spiro[3.4]octane](/img/structure/B11897285.png)
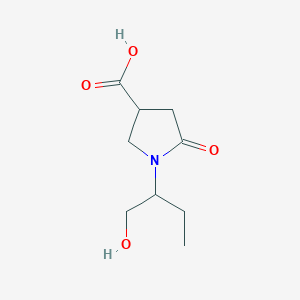
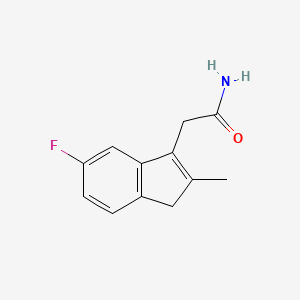

![7-Fluorospiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11897293.png)
